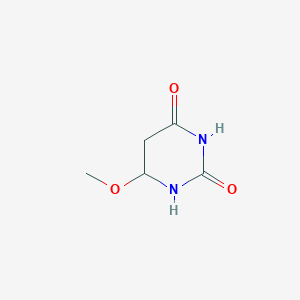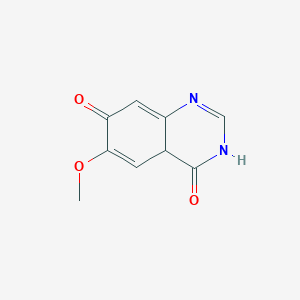
6-Methoxy-7-hydroxyquinazoline-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4(3H)-Quinazolinona, 7-Hidroxi-6-Metoxi- es un compuesto orgánico heterocíclico que pertenece a la familia de las quinazolinonas. Las quinazolinonas son conocidas por sus diversas actividades biológicas y son ampliamente estudiadas por sus potenciales aplicaciones terapéuticas. La presencia de grupos hidroxilo y metoxi en el anillo de quinazolinona aumenta su reactividad química y sus propiedades biológicas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de 4(3H)-Quinazolinona, 7-Hidroxi-6-Metoxi- normalmente implica la ciclación de los derivados apropiados del ácido antranílico con formamida o sus derivados. Un método común incluye la reacción del ácido 2-amino-5-metoxibenzoico con formamida en condiciones ácidas para producir la quinazolinona deseada.
Métodos de producción industrial: La producción industrial de este compuesto puede implicar condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. Esto incluye el uso de catalizadores, temperatura controlada y condiciones de presión. El proceso también puede implicar pasos de purificación, como la recristalización o la cromatografía, para obtener el producto final.
Tipos de reacciones:
Oxidación: El grupo hidroxilo puede sufrir oxidación para formar derivados de quinazolinona con diferentes estados de oxidación.
Reducción: El anillo de quinazolinona puede reducirse para formar dihidroquinazolinonas.
Sustitución: El grupo metoxi puede participar en reacciones de sustitución nucleofílica, dando lugar a diversas quinazolinonas sustituidas.
Reactivos y condiciones comunes:
Oxidación: Reactivos como permanganato de potasio o trióxido de cromo.
Reducción: Reactivos como borohidruro de sodio o hidruro de aluminio y litio.
Sustitución: Nucleófilos como aminas o tioles en condiciones básicas o ácidas.
Productos principales:
- Los productos de oxidación incluyen derivados de quinazolinona con diferentes estados de oxidación.
- Los productos de reducción incluyen dihidroquinazolinonas.
- Los productos de sustitución incluyen diversas quinazolinonas sustituidas dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Se estudia su potencial como inhibidor enzimático y sus interacciones con macromoléculas biológicas.
Medicina: Se investiga su posible efecto terapéutico, incluidas las actividades antiinflamatorias, anticancerígenas y antimicrobianas.
Industria: Se utiliza en el desarrollo de productos farmacéuticos y agroquímicos.
Mecanismo De Acción
El mecanismo de acción de 4(3H)-Quinazolinona, 7-Hidroxi-6-Metoxi- implica su interacción con dianas moleculares específicas, como enzimas o receptores. Los grupos hidroxilo y metoxi desempeñan un papel crucial en la unión a estas dianas, lo que lleva a la modulación de las vías biológicas. Por ejemplo, puede inhibir enzimas específicas implicadas en la inflamación o la progresión del cáncer, ejerciendo así sus efectos terapéuticos.
Compuestos similares:
- 4(3H)-Quinazolinona, 6-Hidroxi-7-Metoxi-
- 4(3H)-Quinazolinona, 7-Hidroxi-5-Metoxi-
- 4(3H)-Quinazolinona, 6,7-Dimetoxi-
Comparación: En comparación con sus compuestos similares, 4(3H)-Quinazolinona, 7-Hidroxi-6-Metoxi- es única debido a la posición específica de los grupos hidroxilo y metoxi. Esta posición influye en su reactividad química y su actividad biológica. Por ejemplo, la presencia del grupo hidroxilo en la posición 7 y del grupo metoxi en la posición 6 puede aumentar su capacidad para interactuar con ciertas dianas biológicas, haciéndola más efectiva en aplicaciones terapéuticas específicas.
Comparación Con Compuestos Similares
- 4(3H)-Quinazolinone, 6-Hydroxy-7-Methoxy-
- 4(3H)-Quinazolinone, 7-Hydroxy-5-Methoxy-
- 4(3H)-Quinazolinone, 6,7-Dimethoxy-
Comparison: Compared to its similar compounds, 4(3H)-Quinazolinone, 7-Hydroxy-6-Methoxy- is unique due to the specific positioning of the hydroxy and methoxy groups. This positioning influences its chemical reactivity and biological activity. For instance, the presence of the hydroxy group at the 7th position and the methoxy group at the 6th position may enhance its ability to interact with certain biological targets, making it more effective in specific therapeutic applications.
Propiedades
Fórmula molecular |
C9H8N2O3 |
|---|---|
Peso molecular |
192.17 g/mol |
Nombre IUPAC |
6-methoxy-3,4a-dihydroquinazoline-4,7-dione |
InChI |
InChI=1S/C9H8N2O3/c1-14-8-2-5-6(3-7(8)12)10-4-11-9(5)13/h2-5H,1H3,(H,10,11,13) |
Clave InChI |
BHMYKSQQYFRYBJ-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2C(=CC1=O)N=CNC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Cyclopenta[c]pyran-1-ylmethanamine;hydrochloride](/img/structure/B12360534.png)
![L-Glutamic acid, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 1-(phenylmethyl) ester](/img/structure/B12360545.png)
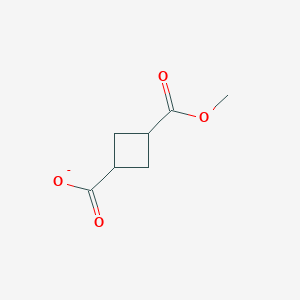
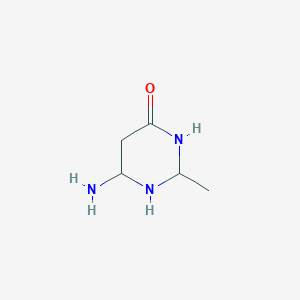

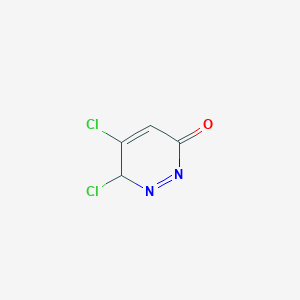
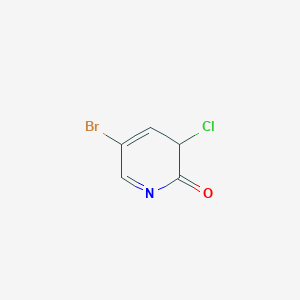
![ethyl 4-oxo-2,3-dihydro-1H-pyrrolo[2,1-f][1,2,4]triazine-6-carboxylate](/img/structure/B12360586.png)
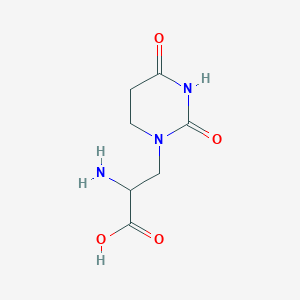
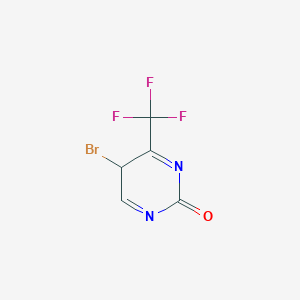
![9aH-imidazo[1,5-a]quinoxalin-4-one](/img/structure/B12360595.png)


